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molecular formula CH4O2 B8623348 Formaldehyde water CAS No. 53280-35-6

Formaldehyde water

Cat. No. B8623348
M. Wt: 48.041 g/mol
InChI Key: MGJURKDLIJVDEO-UHFFFAOYSA-N
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Patent
US06699863B1

Procedure details

Sodium cyanoborohydride (8.42 g, 134 mmol) was added into a stirred suspension of 5-aminophthalide (5.0 g, 33.5 mmol) and 37% CH2O/H2O solution (24.9 mL, 335 mmol) in 120 mL of acetonitrile. The mixture was stirred at room temperature for 1 hour, cooled to 0° C. and 120 mL of 10% aqueous acetic acid solution was added. The mixture was then stirred at room temperature for 1 hour, evaporated under low pressure until no acetonitrile remained. The resulting mixture was extracted with ethyl acetate (2×125 mL). The combined organic extracts were washed with saturated NaHCO3 solution (125 mL) and brine (125 mL), dried over Na2SO4 and evaporated to dryness to give a light brown solid, which was triturated with hot MeOH (10 mL) to give the title compound (3.9 g, 66%) as an off-white solid.
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].N[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2.C=O.O.[C:19](O)(=O)C>C(#N)C>[CH3:19][N:2]([CH3:1])[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.42 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C2COC(=O)C2=CC1
Name
Quantity
24.9 mL
Type
reactant
Smiles
C=O.O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under low pressure until no acetonitrile
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×125 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaHCO3 solution (125 mL) and brine (125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a light brown solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with hot MeOH (10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C=1C=C2COC(=O)C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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